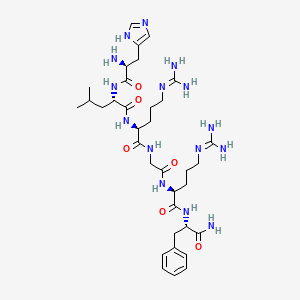
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide likely involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation of amino acids: Using reagents like HBTU or DIC.
Coupling reactions: Sequentially adding protected amino acids.
Deprotection steps: Removing protecting groups to expose reactive sites.
Cleavage from the resin: Using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
化学反応の分析
Types of Reactions
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: Potentially affecting the histidine or phenylalanine residues.
Reduction: Modifying any disulfide bonds if present.
Substitution: Reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could result in free thiols.
科学的研究の応用
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes or as a potential therapeutic agent.
Medicine: Exploring its use in drug development or as a biomarker.
作用機序
The mechanism of action for L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Modulating enzyme activity.
Receptor interaction: Triggering or inhibiting signal transduction pathways.
類似化合物との比較
Similar Compounds
- L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine .
- N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine .
Uniqueness
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
185453-87-6 |
|---|---|
分子式 |
C35H57N15O6 |
分子量 |
783.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C35H57N15O6/c1-20(2)14-27(50-30(53)23(36)16-22-17-42-19-46-22)33(56)48-24(10-6-12-43-34(38)39)31(54)45-18-28(51)47-25(11-7-13-44-35(40)41)32(55)49-26(29(37)52)15-21-8-4-3-5-9-21/h3-5,8-9,17,19-20,23-27H,6-7,10-16,18,36H2,1-2H3,(H2,37,52)(H,42,46)(H,45,54)(H,47,51)(H,48,56)(H,49,55)(H,50,53)(H4,38,39,43)(H4,40,41,44)/t23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
BCBIISCEXKFZLR-IRGGMKSGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


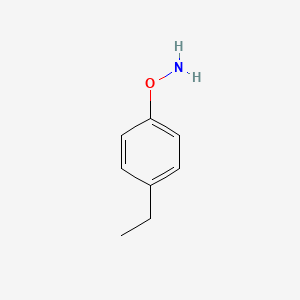
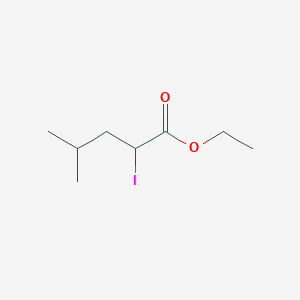
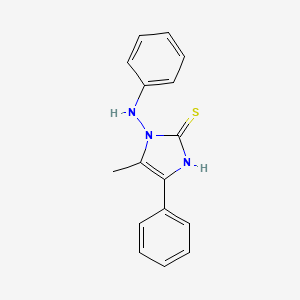

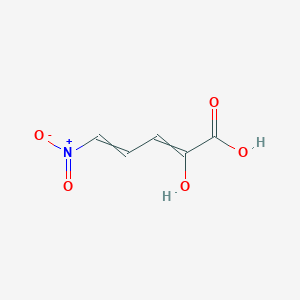


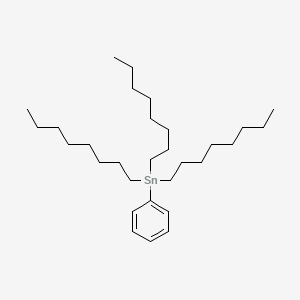
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

